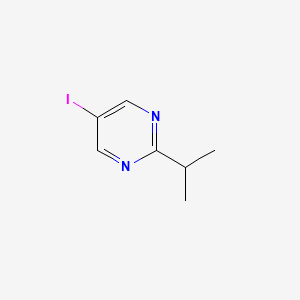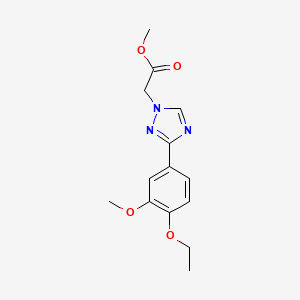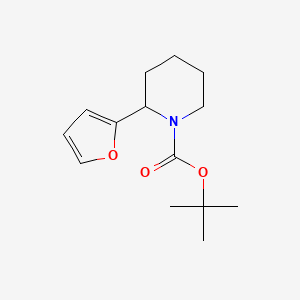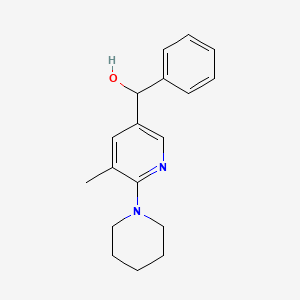
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxyethyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with ethyl alcohol and 2-methoxyethyl bromide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 3-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate.
Oxidation: Formation of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-methanol.
科学研究应用
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The methoxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
相似化合物的比较
Similar Compounds
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the methoxyethyl group, making it less soluble.
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and applications.
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylate: Lacks the bromine atom, reducing its potential for substitution reactions.
Uniqueness
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity, solubility, and bioavailability. This makes it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C9H13BrN2O3 |
|---|---|
分子量 |
277.11 g/mol |
IUPAC 名称 |
ethyl 3-bromo-1-(2-methoxyethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O3/c1-3-15-9(13)7-6-12(4-5-14-2)11-8(7)10/h6H,3-5H2,1-2H3 |
InChI 键 |
WLIPLJUKSCQBEL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(N=C1Br)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)

![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)


![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)







